Dalbergin

Description

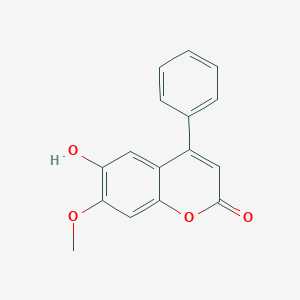

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-7-methoxy-4-phenylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-15-9-14-12(7-13(15)17)11(8-16(18)20-14)10-5-3-2-4-6-10/h2-9,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZELSOYQOIUPBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60331943 | |

| Record name | Dalbergin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

482-83-7 | |

| Record name | Dalbergin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dalbergin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Natural Occurrence and Isolation of Dalbergin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalbergin, a neoflavonoid, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its distribution in various plant species. Furthermore, it presents a compilation of experimental protocols for the extraction, isolation, and quantification of this valuable phytochemical. The guide also explores the biosynthetic origins of this compound and illustrates its interaction with key cellular signaling pathways.

Natural Sources of this compound

This compound is predominantly found within the genus Dalbergia, a large group of trees, shrubs, and lianas in the legume family, Fabaceae. The heartwood of these species is a particularly rich source of this compound. While the Dalbergia genus is the primary source, this compound has also been identified in other genera.

Major Plant Sources

The following table summarizes the primary plant species reported to contain this compound, along with the plant part in which it is most abundantly found.

| Genus | Species | Common Name | Plant Part | Reference(s) |

| Dalbergia | sissoo | Indian Rosewood, Shisham | Heartwood, Stem | [1][2][3] |

| Dalbergia | odorifera | Fragrant Rosewood | Heartwood | [4][5] |

| Dalbergia | miscolobium | [4][6] | ||

| Dalbergia | nigra | Brazilian Rosewood | [4][6] | |

| Dalbergia | cochinchinensis | Thailand Rosewood | [4][7] | |

| Dalbergia | ecastaphyllum | [4] | ||

| Dalbergia | melanoxylon | African Blackwood | [8] | |

| Dalbergia | latifolia | East Indian Rosewood | [9] | |

| Dalbergia | cultrata | [9] | ||

| Pterocarpus | santalinus | Red Sandalwood | [7] | |

| Clerodendrum | indicum | [8] | ||

| Cassia | alata | Candle Bush | [8] |

Quantitative Analysis of this compound Content

The concentration of this compound can vary significantly depending on the plant species, geographical location, age of the plant, and the extraction method employed. The following table provides a summary of reported quantitative data for this compound in various Dalbergia species.

| Species | Plant Part | Extraction Solvent | Analytical Method | This compound Content (mg/g of dry weight) | Reference(s) |

| Dalbergia odorifera | Heartwood | 70% Methanol | UHPLC-MS/MS | Not explicitly stated for this compound alone, but was a major flavonoid | [10] |

| Dalbergia odorifera | Heartwood | Ethanol/Water (9:1, v/v) | GC-MS | Relative content varies | [9] |

| Dalbergia sissoo | Heartwood | Methanol | Column Chromatography | Not quantified | [11] |

Note: Direct comparison of this compound content is challenging due to the variability in analytical methods and reporting units across different studies.

Experimental Protocols

General Extraction and Isolation Workflow

The isolation of this compound from its natural sources typically involves a multi-step process beginning with solvent extraction, followed by chromatographic purification.

Detailed Methodologies

1. Extraction from Dalbergia sissoo Stem [1][11]

-

Plant Material Preparation: Stems of Dalbergia sissoo are collected, washed, and shade-dried for 15-20 days. The dried material is then chopped and ground into a coarse powder.

-

Extraction: The powdered material is extracted with methanol using a Soxhlet apparatus or by refluxing for several hours. The extraction is typically repeated multiple times to ensure maximum yield.

-

Concentration: The methanolic extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.

2. Isolation by Column Chromatography [1][11]

-

Stationary Phase: Silica gel (60-120 mesh) is commonly used as the stationary phase. The column is packed using a slurry of silica gel in a non-polar solvent like hexane.

-

Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of solvents with increasing polarity. A common solvent system starts with hexane, followed by mixtures of hexane and ethyl acetate in increasing proportions of ethyl acetate, and finally pure ethyl acetate and methanol.

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are combined.

-

Purification: The combined fractions rich in this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

3. Quantification by High-Performance Liquid Chromatography (HPLC) [7][12]

-

Chromatographic System: A standard HPLC system equipped with a UV-Vis detector is used.

-

Column: A C18 reversed-phase column is typically employed.

-

Mobile Phase: The mobile phase often consists of a mixture of acetonitrile and water, sometimes with the addition of a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. The elution can be isocratic or gradient.

-

Detection: this compound is detected by its UV absorbance, typically around 254 nm.

-

Quantification: A calibration curve is generated using a series of standard solutions of pure this compound of known concentrations. The concentration of this compound in the sample extracts is then determined by comparing their peak areas to the calibration curve.

Biosynthesis of this compound

This compound, as a neoflavonoid, is synthesized in plants via the phenylpropanoid pathway. This pathway starts with the amino acid phenylalanine and leads to the formation of various classes of flavonoids and other phenolic compounds.

Signaling Pathways Modulated by this compound

Recent research has begun to elucidate the molecular mechanisms underlying the biological activities of this compound. Studies have shown that this compound can modulate key signaling pathways involved in cancer cell proliferation and survival.

References

- 1. chemijournal.com [chemijournal.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. phcogrev.com [phcogrev.com]

- 4. This compound | 482-83-7 | Benchchem [benchchem.com]

- 5. A Review on the Medicinal Plant Dalbergia odorifera Species: Phytochemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical evaluation of this compound loaded PLGA-galactose-modified nanoparticles against hepatocellular carcinoma via inhibition of the AKT/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and appraisal of this compound-loaded PLGA nanoparticles modified with galactose against hepatocellular carcinoma: In-vitro, pharmacokinetic, and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. phytojournal.com [phytojournal.com]

- 12. researchgate.net [researchgate.net]

Dalbergin: A Comprehensive Technical Guide to its Chemical Structure and Neoflavonoid Classification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dalbergin, a naturally occurring polyphenolic compound, is a significant member of the neoflavonoid class of secondary metabolites.[1] Found predominantly in plant species of the Dalbergia genus, this molecule has garnered considerable interest within the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This technical guide provides an in-depth analysis of the chemical structure of this compound, its precise classification within the broader flavonoid family, and detailed experimental protocols for its isolation, characterization, and synthesis. Quantitative physicochemical and spectroscopic data are presented in a structured format to facilitate comparative analysis. Furthermore, key biological pathways modulated by this compound are illustrated to provide context for its therapeutic potential.

Chemical Structure and Identification

This compound is chemically defined as 6-hydroxy-7-methoxy-4-phenylcoumarin.[1] Its molecular structure is characterized by a 4-phenylcoumarin backbone, which is the defining feature of neoflavonoids.[1][3] This core is substituted with a hydroxyl group at the C-6 position and a methoxy group at the C-7 position.[1]

Caption: Chemical structure of this compound (6-hydroxy-7-methoxy-4-phenylcoumarin).

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 6-hydroxy-7-methoxy-4-phenylchromen-2-one | [3][4] |

| Molecular Formula | C₁₆H₁₂O₄ | [1][3][4] |

| Molecular Weight | 268.26 g/mol | [1][4] |

| CAS Number | 482-83-7 | [4] |

| ChEBI ID | CHEBI:4308 | [4] |

| Appearance | Yellow crystalline solid | |

| Boiling Point | 489.00 °C (estimated) | [5] |

| Aqueous Solubility | 0.12 mg/mL at 25°C | [1] |

| logP (o/w) | 3.340 (estimated) | [5] |

Classification as a Neoflavonoid

Flavonoids are a broad class of plant secondary metabolites characterized by a C6-C3-C6 carbon skeleton.[1] The classification into different subclasses is based on the oxidation state of the central C3 ring and the position of the B-ring attachment. While most flavonoids, such as flavones and flavonols, possess a 2-phenylchromen-4-one backbone, neoflavonoids are distinguished by their 4-phenylcoumarin (or 4-aryl-coumarin) core structure.[1][6] this compound is a prime example of this subclass, specifically categorized as a neoflavone.[3]

Caption: Hierarchical classification of this compound within the flavonoid family.

Spectroscopic Data for Structural Elucidation

The structure of this compound has been unequivocally confirmed through various spectroscopic techniques. The following table summarizes key data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Table 2: Spectroscopic Data for this compound

| Technique | Data Highlights | Reference |

| ¹H-NMR | Data available, used for structural confirmation. | [6][7][8] |

| ¹³C-NMR | Data available, used for structural confirmation. | [4][6][7][8] |

| Mass Spec (MS) | Precursor m/z: 269.0808 [M+H]⁺, 267.0663 [M-H]⁻ | [4] |

| Infrared (IR) | Data available, used to identify functional groups. | [4][9] |

Experimental Protocols

Isolation and Purification from Natural Sources

This compound is commonly isolated from the heartwood of Dalbergia species, such as Dalbergia sissoo.[10][11] The general procedure involves solvent extraction followed by chromatographic purification.

Detailed Methodology:

-

Extraction:

-

Air-dried and powdered heartwood of Dalbergia sissoo is subjected to extraction with a suitable organic solvent like ethanol, methanol, or ethyl acetate.[1]

-

The extraction is typically performed using a Soxhlet apparatus or by maceration at room temperature for an extended period.

-

-

Fractionation:

-

The crude extract is concentrated under reduced pressure to yield a residue.

-

This residue can be subjected to liquid-liquid extraction to partition compounds based on polarity, often using solvents like hexane and chloroform to remove less polar constituents.[1]

-

-

Chromatographic Purification:

-

Column Chromatography (CC): The enriched fraction is loaded onto a silica gel column.[1] Elution is carried out with a gradient of solvents, typically starting with non-polar solvents (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate or methanol) to separate the constituents.[1]

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are further purified using Prep-HPLC.[1] A C18 column is commonly used with a mobile phase such as a methanol/water or acetonitrile/water gradient.[12] This step is crucial for obtaining high-purity this compound.[1]

-

Caption: General experimental workflow for the isolation and purification of this compound.

Structural Elucidation Techniques

The definitive structure of an isolated compound is determined through a combination of modern spectroscopic methods.

Detailed Methodology:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and deduce the molecular formula of the purified compound.[13]

-

Infrared (IR) Spectroscopy: FTIR spectroscopy is employed to identify the presence of key functional groups, such as hydroxyl (-OH), methoxy (-OCH₃), and carbonyl (C=O) groups, based on their characteristic absorption frequencies.[9][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR (¹H and ¹³C): ¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR reveals the number and types of carbon atoms in the molecule.[13][14]

-

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are critical for establishing the connectivity between atoms. COSY (Correlation Spectroscopy) identifies proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows long-range correlations between protons and carbons, allowing for the complete assembly of the molecular structure.[9]

-

Caption: Workflow for the structural elucidation of this compound.

Chemical Synthesis

Total synthesis provides an alternative route to this compound, enabling the production of analogues for structure-activity relationship (SAR) studies.[1]

Detailed Methodology (Pechmann Condensation):

-

Reaction Setup: At 0°C, 2-methoxybenzene-1,4-diol is dissolved in 75% sulfuric acid.[15]

-

Addition of Reactant: Ethyl 3-oxo-3-phenylpropanoate is added dropwise to the solution containing the phenolic compound.[15]

-

Reaction Progression: The mixture is stirred continuously for approximately 30 minutes at room temperature.[15] The reaction progress is monitored using Thin Layer Chromatography (TLC).[15]

-

Workup and Extraction: Upon completion, the reaction mixture is poured into ice-cold water and extracted with an appropriate organic solvent, such as ethyl acetate.[15] The organic layer is then washed, dried, and concentrated to yield the product, which can be further purified by crystallization or chromatography.

Caption: A synthetic pathway for this compound via Pechmann condensation.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory effects being particularly well-studied. It has been shown to modulate key inflammatory signaling pathways. For instance, related neoflavonoids have been demonstrated to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical enzymes in the inflammatory response.[1] This suppression is often achieved by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways.[1]

Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound.

Conclusion

This compound stands as a structurally distinct and biologically active neoflavonoid. Its 4-phenylcoumarin skeleton differentiates it from more common flavonoid subclasses, contributing to its unique pharmacological profile. The detailed protocols for its isolation, characterization, and synthesis provided herein offer a robust framework for researchers in natural product chemistry and drug development. The elucidation of its modulatory effects on key signaling pathways, such as NF-κB and MAPK, underscores its potential as a lead compound for the development of novel therapeutic agents, particularly for inflammatory diseases and cancer. Further investigation into its mechanism of action and structure-activity relationships will continue to be a valuable area of research.

References

- 1. This compound | 482-83-7 | Benchchem [benchchem.com]

- 2. A Review on the Medicinal Plant Dalbergia odorifera Species: Phytochemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Showing Compound this compound (FDB029982) - FooDB [foodb.ca]

- 4. This compound | C16H12O4 | CID 442768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 482-83-7 [thegoodscentscompany.com]

- 6. Synthesis and appraisal of this compound-loaded PLGA nanoparticles modified with galactose against hepatocellular carcinoma: In-vitro, pharmacokinetic, and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and appraisal of this compound-loaded PLGA nanoparticles modified with galactose against hepatocellular carcinoma: In-vitro, pharmacokinetic, and in-silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. phcogrev.com [phcogrev.com]

- 12. Purification of compounds from Lignum Dalbergia Odorifera using two-dimensional preparative chromatography with Click oligo (ethylene glycol) and C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. jddtonline.info [jddtonline.info]

- 15. Frontiers | Synthesis and appraisal of this compound-loaded PLGA nanoparticles modified with galactose against hepatocellular carcinoma: In-vitro, pharmacokinetic, and in-silico studies [frontiersin.org]

Dalbergin: A Technical Guide to its Molecular Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalbergin is a naturally occurring neoflavonoid, a class of polyphenolic compounds, isolated from various plants of the Dalbergia genus. It has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the molecular characteristics of this compound, its known signaling pathways, and detailed experimental protocols for its study.

Molecular Profile

This compound, with the IUPAC name 6-hydroxy-7-methoxy-4-phenylchromen-2-one, possesses a distinct 4-phenylcoumarin backbone.[1] This structure is fundamental to its biological activity.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂O₄ | [1][2][3] |

| Molecular Weight | 268.26 g/mol | [1][2][3][4] |

| CAS Number | 482-83-7 | [2] |

| Appearance | Light yellow to yellow solid | [4] |

Biological Activities and Signaling Pathways

This compound exerts its biological effects through the modulation of several key signaling pathways. Its anti-inflammatory and anticancer activities are primarily attributed to its ability to interfere with pro-inflammatory and cell survival cascades.

Anti-inflammatory Signaling Pathway

This compound has been shown to suppress inflammatory responses by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. Upon inflammatory stimuli, such as lipopolysaccharide (LPS), this compound can hinder the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory genes like IL-6 and TNF-α.

Anticancer Signaling Pathway

In the context of cancer, this compound has been demonstrated to induce apoptosis (programmed cell death) in cancer cells by modulating the STAT/p53 signaling pathway. It can lead to an increase in the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while affecting the levels of the anti-apoptotic protein Bcl-2.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of this compound.

Table 1: IC₅₀ Values of this compound on T47D Breast Cancer Cells

| Treatment Duration | IC₅₀ (µM) |

| 24 hours | 1 |

| 48 hours | 0.001 |

| 72 hours | 0.00001 |

Source:[2]

Table 2: Antioxidant Activity of this compound (Conceptual)

| Assay | Activity Metric | Result |

| DPPH Radical Scavenging | IC₅₀ (µg/mL) | Data not available |

| ABTS Radical Scavenging | TEAC (µM Trolox/µg) | Data not available |

| Ferric Reducing Antioxidant Power (FRAP) | µM Fe(II)/µg | Data not available |

Note: While this compound is known for its antioxidant properties, specific quantitative data from standardized assays like DPPH, ABTS, and FRAP were not available in the provided search results. This table serves as a template for such data.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the biological effects of this compound are provided below.

Western Blot for NF-κB p65 Nuclear Translocation

Objective: To determine the effect of this compound on the nuclear translocation of the NF-κB p65 subunit in response to an inflammatory stimulus.

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) to 70-80% confluency. Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulating with an inflammatory agent like LPS (e.g., 1 µg/mL) for a defined period (e.g., 30 minutes).

-

Nuclear and Cytoplasmic Extraction: Following treatment, wash cells with ice-cold PBS and harvest. Separate the nuclear and cytoplasmic fractions using a commercial nuclear extraction kit according to the manufacturer's instructions.

-

Protein Quantification: Determine the protein concentration of both nuclear and cytoplasmic extracts using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Electrotransfer: Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against NF-κB p65 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system. Use a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) as loading controls to ensure proper fractionation.

Real-Time PCR for p53, Bcl-2, and STAT3 Gene Expression

Objective: To quantify the changes in mRNA expression of p53, Bcl-2, and STAT3 in cancer cells treated with this compound.

Methodology:

-

Cell Culture and Treatment: Seed cancer cells (e.g., T47D) in a suitable culture plate and allow them to adhere. Treat the cells with the desired concentration of this compound (e.g., 0.001 µM) for a specific duration (e.g., 48 hours).

-

RNA Extraction: Isolate total RNA from the treated and untreated (control) cells using a commercial RNA extraction kit (e.g., TRIzol reagent) following the manufacturer's protocol.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.

-

cDNA Synthesis: Reverse transcribe an equal amount of total RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Real-Time PCR:

-

Prepare the reaction mixture containing cDNA template, forward and reverse primers for the target genes (p53, Bcl-2, STAT3) and a reference gene (e.g., GAPDH), and a SYBR Green master mix.

-

Perform the real-time PCR using a thermal cycler with the following typical conditions: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.

-

Primer sequences (example):

-

p53 Forward: 5'-CCTCAGCATCTTATCCGAGTGG-3'

-

p53 Reverse: 5'-TGGATGGTGGTACAGTCAGAGC-3'

-

Bcl-2 Forward: 5'-GGTGGGGTCATGTGTGTGG-3'

-

Bcl-2 Reverse: 5'-CGGTTCAGGTACTCAGTCATCC-3'

-

STAT3 Forward: 5'-CAGCAGCTTGACACACGGTA-3'

-

STAT3 Reverse: 5'-AAACACCAAAGTGGCATGTCA-3'

-

GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'

-

GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

-

-

-

Data Analysis: Analyze the amplification data and calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Conclusion

This compound presents a promising natural compound with well-defined molecular characteristics and significant potential in therapeutic applications, particularly in the fields of inflammation and oncology. The information and protocols provided in this guide are intended to facilitate further research and development of this compound-based therapies. As with any scientific investigation, it is crucial to optimize these protocols for specific cell lines and experimental conditions.

References

A Technical Guide to the Antioxidant Properties of Dalbergin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dalbergin is a naturally occurring neoflavonoid predominantly found in plants of the Dalbergia genus, which are valued in traditional medicine.[1] As a polyphenolic compound, this compound has garnered significant scientific interest for its diverse biological activities, including anti-inflammatory, anticancer, and notably, its potent antioxidant properties.[2][3][4][5] Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is a key pathological driver in numerous diseases. This guide provides a comprehensive technical overview of the antioxidant capabilities of this compound, detailing its mechanisms of action, summarizing quantitative data from key experimental assays, and providing detailed protocols for its evaluation. The content herein is intended to serve as a foundational resource for researchers investigating this compound as a potential therapeutic agent for diseases rooted in oxidative stress.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through a dual mechanism: direct scavenging of free radicals and modulation of key intracellular signaling pathways that govern the cellular antioxidant response.

Direct Radical Scavenging

The molecular structure of this compound, a 4-phenylcoumarin, features hydroxyl groups that can donate a hydrogen atom to unstable free radicals, thereby neutralizing them and terminating the damaging chain reactions of oxidation.[6] In vitro studies have consistently demonstrated this free radical scavenging capability using various standard assays.[2]

Modulation of Cellular Signaling Pathways

Beyond direct scavenging, this compound influences critical signaling cascades that regulate the expression of endogenous antioxidant enzymes and inflammatory mediators.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, this compound is reported to promote the activation of Nrf2.[6] Once activated, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulated expression of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), fortifying the cell's intrinsic defense against oxidative damage. A related neoflavonoid, latifolin, has been shown to protect against myocardial injury by activating this Nrf2 signaling pathway.[7]

Chronic inflammation and oxidative stress are intricately linked. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[6] Studies have shown that this compound can suppress the activation of NF-κB.[6][8] This inhibition prevents the transcription of pro-inflammatory genes like TNF-α, COX-2, and iNOS, thereby reducing inflammation-mediated ROS production. Furthermore, this compound has been observed to attenuate the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically by reducing the phosphorylation of JNK and p38, which are also involved in inflammatory and oxidative stress responses.[6]

Quantitative Data on Antioxidant Activity

Quantitative assessment of antioxidant capacity is crucial for comparing the efficacy of different compounds. The following table summarizes data from studies on extracts of Dalbergia odorifera seeds, a known source of this compound. The ethyl acetate extract, which typically concentrates compounds like this compound, showed the highest activity across multiple assays.[9]

| Antioxidant Assay | Extract Fraction | Concentration | Activity/Result | Reference |

| DPPH Radical Scavenging | Ethyl Acetate (EE) | 0.5 mg/mL | 93.5 ± 0.9% inhibition | [9] |

| n-Butanol (BE) | 0.5 mg/mL | 40.2 ± 1.5% inhibition | [9] | |

| Water (WE) | 0.5 mg/mL | 65.3 ± 2.2% inhibition | [9] | |

| Petroleum Ether (PE) | 0.5 mg/mL | 19.8 ± 1.1% inhibition | [9] | |

| Reducing Power (FRAP-like) | Ethyl Acetate (EE) | 1.0 mg/mL | Absorbance at 700 nm: 1.230 ± 0.034 | [9] |

| n-Butanol (BE) | 1.0 mg/mL | Absorbance at 700 nm: 0.444 ± 0.014 | [9] | |

| Water (WE) | 1.0 mg/mL | Absorbance at 700 nm: 0.818 ± 0.006 | [9] | |

| Petroleum Ether (PE) | 1.0 mg/mL | Absorbance at 700 nm: 0.351 ± 0.017 | [9] | |

| Linoleic Acid Peroxidation | Ethyl Acetate (EE) | 1.0 mg/mL | 64.4 ± 2.1% inhibition | [9] |

| n-Butanol (BE) | 1.0 mg/mL | 30.1 ± 1.4% inhibition | [9] | |

| Water (WE) | 1.0 mg/mL | 48.5 ± 1.7% inhibition | [9] | |

| Petroleum Ether (PE) | 1.0 mg/mL | 14.0 ± 1.0% inhibition | [9] |

Note: Data represents the activity of extracts and not of purified this compound. The results indicate the strong antioxidant potential of the plant source.

Experimental Protocols

Standardized assays are essential for evaluating the antioxidant properties of this compound. The following sections provide detailed methodologies for key in vitro experiments.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from deep violet to pale yellow.[10]

Principle: The reduction of the DPPH radical is monitored by the decrease in its absorbance at approximately 517 nm.[11]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

This compound stock solution (in a suitable solvent like methanol or DMSO)

-

Positive controls (e.g., Ascorbic acid, Trolox, BHT)

-

96-well microplate or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM or 0.004%). The solution should be protected from light.[12]

-

Sample Preparation: Prepare a series of dilutions of the this compound stock solution and the positive control.

-

Reaction Mixture: In a microplate well or cuvette, add a specific volume of the this compound sample (e.g., 100 µL) to a larger volume of the DPPH solution (e.g., 100 µL or more).[13][14]

-

Control and Blank:

-

Control: Contains the solvent used for the sample plus the DPPH solution.

-

Blank: Contains methanol to zero the spectrophotometer.

-

-

Incubation: Incubate the reaction mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[11][14]

-

Measurement: Measure the absorbance of the solution at 517 nm.[11]

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula:

-

% Inhibition = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

-

IC50 Value: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+), a blue-green chromophore.

Principle: The reduction of the pre-formed ABTS•+ radical by an antioxidant is measured by the decrease in absorbance at approximately 734 nm.[15]

Materials:

-

ABTS diammonium salt

-

Potassium persulfate (K₂S₂O₈)

-

Phosphate Buffered Saline (PBS) or ethanol

-

This compound stock solution

-

Positive controls (e.g., Trolox, Ascorbic acid)

-

Spectrophotometer

Procedure:

-

Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes.[15]

-

Radical Generation: Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[15]

-

Preparation of Working Solution: Before use, dilute the stock solution with a suitable solvent (e.g., ethanol or PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[14]

-

Reaction: Add a small volume of the this compound sample (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1 mL).[14]

-

Incubation: Allow the reaction to proceed for a defined time (e.g., 6-7 minutes) at room temperature.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition as described for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric (Fe³⁺) to the ferrous (Fe²⁺) form.

Principle: At low pH, antioxidants reduce the colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorption maximum at 593 nm.[16]

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)

-

This compound stock solution

-

Standard (e.g., Ferrous sulfate, FeSO₄·7H₂O)

-

Spectrophotometer

Procedure:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[17]

-

Incubation of Reagent: Warm the freshly prepared reagent to 37°C before use.[17]

-

Reaction: Add a small volume of the sample (e.g., 10 µL) to a larger volume of the FRAP reagent (e.g., 300 µL).

-

Incubation: Incubate the mixture for a defined period (e.g., 4-10 minutes) at 37°C.[16][18]

-

Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

-

Calculation: Construct a standard curve using a known concentration of Fe²⁺. The FRAP value of the sample is determined from this curve and is typically expressed as µM Fe(II) equivalents.

Cellular Antioxidant Activity (CAA) Assay

This assay provides a more biologically relevant measure by quantifying antioxidant activity within a cellular environment.

Principle: The assay measures the ability of a compound to prevent the oxidation of a fluorescent probe (e.g., 2',7'-dichlorofluorescin, DCFH) by peroxyl radicals generated within cells. The inhibition of fluorescence is proportional to the antioxidant activity.[19]

Materials:

-

Cell line (e.g., HepG2, Caco-2)

-

Cell culture medium and supplements

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA)

-

AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) - a peroxyl radical generator

-

This compound stock solution

-

Positive control (e.g., Quercetin)

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well black-walled plate and allow them to reach confluence.

-

Cell Loading: Wash the cells and incubate them with the DCFH-DA solution. The diacetate group is cleaved by intracellular esterases, trapping the probe inside the cells.

-

Treatment: Remove the DCFH-DA solution and treat the cells with various concentrations of this compound and the positive control for a defined period (e.g., 1 hour).

-

Induction of Oxidative Stress: Add AAPH solution to the wells to generate peroxyl radicals.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence reader. Measure the fluorescence emission (e.g., at 535 nm) with excitation (e.g., at 485 nm) at regular intervals for a period (e.g., 1 hour).

-

Calculation: Calculate the area under the curve from the fluorescence vs. time plot. The CAA value is calculated based on the reduction in fluorescence in the presence of the antioxidant compared to the control.

Conclusion

This compound demonstrates significant antioxidant properties through both direct radical scavenging and the strategic modulation of key cellular defense pathways, including the Nrf2 and NF-κB systems. The experimental protocols detailed in this guide provide a robust framework for the systematic investigation of these properties. The available quantitative data, primarily from extracts rich in this compound, strongly supports its potential as a natural antioxidant. For drug development professionals, this compound represents a promising lead compound for therapies targeting conditions associated with oxidative stress and inflammation. Further research focusing on the bioavailability, in vivo efficacy, and specific molecular interactions of purified this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. A Review on the Medicinal Plant Dalbergia odorifera Species: Phytochemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ircmj.com [ircmj.com]

- 3. Synthesis and appraisal of this compound-loaded PLGA nanoparticles modified with galactose against hepatocellular carcinoma: In-vitro, pharmacokinetic, and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Synthesis and appraisal of this compound-loaded PLGA nanoparticles modified with galactose against hepatocellular carcinoma: In-vitro, pharmacokinetic, and in-silico studies [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 482-83-7 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Preclinical evaluation of this compound loaded PLGA-galactose-modified nanoparticles against hepatocellular carcinoma via inhibition of the AKT/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academicjournals.org [academicjournals.org]

- 10. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 17. researchgate.net [researchgate.net]

- 18. Radical Scavenging and Cellular Antioxidant Activity of the Cocoa Shell Phenolic Compounds after Simulated Digestion - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

The Anti-inflammatory Mechanisms of Dalbergin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalbergin is a neoflavonoid, a class of polyphenolic compounds, naturally occurring in plants of the Dalbergia genus. Traditionally used in herbal medicine, this compound and its derivatives have garnered significant scientific interest for their diverse pharmacological activities, including antimicrobial, antioxidant, and anticancer properties. This guide focuses on the compelling body of evidence supporting the anti-inflammatory effects of this compound and its related compound, Northis compound. We will explore the core molecular mechanisms, providing an in-depth analysis of its interaction with key inflammatory signaling pathways, a summary of quantitative inhibitory data, and detailed experimental protocols for researchers seeking to investigate these effects further.

Core Anti-inflammatory Mechanisms

This compound exerts its anti-inflammatory effects by modulating several critical signaling cascades that are central to the inflammatory response. The primary mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, as well as the suppression of the NLRP3 inflammasome. These actions collectively lead to a significant reduction in the production of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. In resting cells, NF-κB dimers are held inactive in the cytoplasm by Inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

This compound and its analogs have been shown to potently inhibit this pathway. Studies on various dalbergiones demonstrate that they effectively prevent the nuclear translocation of the p65 subunit in LPS-stimulated macrophages. Furthermore, Western blot analysis has confirmed a reduction in the LPS-induced phosphorylation of p65, a critical step for its activation. This inhibition of NF-κB activation is a key mechanism by which this compound suppresses the expression of downstream targets like iNOS, COX-2, and various pro-inflammatory cytokines.

Modulation of MAPK Signaling Pathways

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial for transducing extracellular stimuli into cellular responses, including the production of inflammatory mediators. Northis compound has been demonstrated to attenuate the activation of MAPK signaling pathways by decreasing the phosphorylation of JNK and p38 in LPS-activated macrophages. This inhibitory action on MAPK pathways contributes to the overall reduction of pro-inflammatory cytokine and enzyme expression.

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of potent pro-inflammatory cytokines IL-1β and IL-18. Studies on Northis compound show that it can diminish NLRP3 inflammasome activation. This is achieved by repressing the maturation of caspase-1 and subsequently inhibiting the cleavage and secretion of IL-1β in macrophages stimulated with LPS and ATP or nigericin. The inhibition of the NLRP3 inflammasome represents a significant mechanism for this compound's ability to control severe inflammatory responses.

Role in JAK-STAT Signaling

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is another critical route for cytokine signaling that drives inflammation. While many natural products have been shown to inhibit this pathway, direct evidence linking this compound to the JAK-STAT pathway in the context of inflammation is not as robustly established in the current literature as its effects on NF-κB and MAPK. Some studies in cancer models have noted that this compound-loaded nanoparticles can decrease STAT-3 expression, suggesting a potential for interaction. However, further targeted research is required to fully elucidate the direct role and significance of this compound in modulating JAK-STAT signaling during an inflammatory response.

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the quantitative data from various in vitro studies, demonstrating the potent inhibitory effects of this compound and its related compounds on key inflammatory markers.

Table 1: Inhibition of Nitric Oxide (NO) Production in Macrophages

| Compound | Cell Line | Stimulant | IC50 Value (µM) | Reference |

| This compound (6) | RAW 264.7 | LPS | 19.6 - 28.7 | |

| Neoflavonoid (3) | RAW 264.7 | LPS | 23.14 ± 0.30 | |

| Neoflavonoid (6) | RAW 264.7 | LPS | 19.46 ± 1.02 |

Table 2: Dose-Dependent Inhibition of Pro-inflammatory Mediators by Northis compound

| Mediator | Cell Line | Stimulant | Northis compound Conc. (µM) | Effect | Reference |

| NO, IL-6, TNF-α, IL-1β | BV2 Microglia | LPS | ≤ 20 | Dose-dependent suppression | |

| iNOS Expression | BV2 Microglia | LPS | 10 - 20 | Significant attenuation | |

| COX-2 Expression | BV2 Microglia | LPS | 10 - 20 | Significant attenuation | |

| p-JNK, p-p38 | J774A.1 | LPS | 10 - 20 | Decreased phosphorylation | |

| IL-1β Secretion | J774A.1 | LPS + ATP/Nigericin | 10 - 20 | Repressed maturation/secretion |

Pharmacokinetics and Bioavailability

A significant challenge for the therapeutic application of this compound is its low aqueous solubility and poor bioavailability. Pharmacokinetic studies on pure this compound are limited, but research into novel delivery systems has shown promise. For instance, this compound-loaded PLGA nanoparticles have been shown to significantly improve its pharmacokinetic profile compared to the pristine compound. In vivo studies in rats demonstrated that a galactose-modified nanoformulation (DLMF) of this compound led to higher and more sustained plasma concentrations and enhanced accumulation in target tissues. While specific parameters like Cmax and t1/2 for pure this compound are not well-documented, nanoparticle-based formulations have shown half-lives in the range of 9-12 hours in rats. These findings underscore the importance of formulation strategies to harness the therapeutic potential of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory mechanisms of this compound.

Western Blot Analysis of NF-κB and MAPK Phosphorylation

This protocol is designed to assess the effect of this compound on the phosphorylation status of key signaling proteins like p65 (NF-κB), p38, JNK, and ERK in LPS-stimulated macrophages (e.g., RAW 264.7 or J774A.1).

Methodology:

-

Cell Culture: Plate RAW 264.7 macrophages at a density of 1 x 10^6 cells/well in a 6-well plate and allow them to adhere overnight.

-

Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 5, 10, 20 µM) or vehicle (DMSO) for 1 hour.

-

Stimulation: Add LPS (e.g., 1 µg/mL) to the wells and incubate for the appropriate time to observe peak phosphorylation (typically 15-60 minutes for MAPK and NF-κB pathways).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

SDS-PAGE: Denature 30-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies specific for the phosphorylated and total forms of p65, p38, JNK, and ERK. A loading control like β-actin or GAPDH should also be probed.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

NLRP3 Inflammasome Activation Assay in Macrophages

This protocol details the two-signal method for activating the NLRP3 inflammasome in bone marrow-derived macrophages (BMDMs) and assessing the inhibitory effect of this compound.

Methodology:

-

Cell Priming (Signal 1): Plate BMDMs (1 x 10^6 cells/well) in a 12-well plate. Pre-treat cells with this compound or vehicle for 1 hour. Prime the cells by adding LPS (e.g., 500 ng/mL) and incubating for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.

-

Inflammasome Activation (Signal 2): After priming, replace the medium with serum-free medium containing the same concentrations of this compound. Add an NLRP3 activator such as ATP (5 mM for 30-45 minutes) or Nigericin (10 µM for 45-60 minutes).

-

Sample Collection: Carefully collect the cell culture supernatants. Lyse the remaining adherent cells with RIPA buffer.

-

Analysis of Supernatants:

-

ELISA: Use ELISA kits to quantify the concentration of secreted IL-1β in the supernatants.

-

Western Blot for Caspase-1: Precipitate proteins from the supernatant (e.g., with methanol/chloroform) and perform a Western blot to detect the cleaved (p20) form of Caspase-1.

-

-

Analysis of Cell Lysates:

-

Western Blot: Perform a Western blot on the cell lysates to detect levels of pro-IL-1β, NLRP3, ASC, and pro-Caspase-1 to ensure equal protein loading and to confirm that this compound is not simply inhibiting the priming step.

-

LPS-Induced Endotoxemia Mouse Model

This in vivo protocol is used to evaluate the protective effects of this compound against systemic inflammation.

Methodology:

-

Animal Acclimation: Use male C57BL/6 mice (8-10 weeks old). Allow them to acclimate for at least one week before the experiment.

-

Grouping and Treatment: Randomly divide mice into groups (n=8-10 per group):

-

Vehicle Control (e.g., PBS i.p.)

-

LPS only (e.g., 10-20 mg/kg, i.p.)

-

This compound + LPS (Administer this compound, e.g., 20-50 mg/kg, orally or i.p., 1 hour before LPS injection)

-

This compound only

-

-

Induction of Endotoxemia: Inject mice intraperitoneally (i.p.) with a single dose of LPS (e.g., 10-20 mg/kg). The dose may need to be optimized to induce significant inflammation without causing rapid lethality.

-

Monitoring: Monitor mice for signs of sickness (piloerection, lethargy, huddling) and record survival rates over 48 hours.

-

Sample Collection: At a predetermined time point (e.g., 2, 6, or 12 hours post-LPS injection), euthanize a subset of animals from each group.

-

Blood Collection: Collect blood via cardiac puncture for serum separation.

-

Tissue Collection: Harvest organs such as the lungs and liver and either fix them in formalin for histology or snap-freeze them for protein/RNA analysis.

-

-

Analysis:

-

Serum Cytokines: Measure levels of TNF-α, IL-6, and IL-1β in the serum using multiplex assays or individual ELISA kits.

-

Histopathology: Perform H&E staining on lung and liver sections to assess inflammatory cell infiltration and tissue damage.

-

Tissue Biomarkers: Homogenize tissue samples to measure protein expression (e.g., iNOS, COX-2) via Western blot or gene expression via RT-qPCR.

-

Conclusion

This compound and its derivatives demonstrate significant anti-inflammatory properties through the targeted suppression of key pro-inflammatory signaling pathways, including NF-κB, MAPK, and the NLRP3 inflammasome. The available quantitative data confirms its potency in reducing the production of a wide array of inflammatory mediators. While challenges related to its bioavailability remain, ongoing research into novel formulation strategies holds promise for its future therapeutic application. The detailed mechanisms and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the anti-inflammatory potential of this compelling natural compound.

Preliminary Studies on the Antimicrobial Effects of Dalbergin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of preliminary research on the antimicrobial properties of Dalbergin, a neoflavonoid found in various Dalbergia species. The document synthesizes key findings on its efficacy against a range of microorganisms, details the experimental protocols used in these studies, and visually represents the proposed mechanisms of action.

Quantitative Antimicrobial Activity of this compound and Related Compounds

The antimicrobial potential of this compound and extracts from Dalbergia species has been evaluated against various bacteria and fungi. The following tables summarize the key quantitative data from these preliminary studies, including Minimum Inhibitory Concentration (MIC) values and zones of inhibition.

Table 1: Minimum Inhibitory Concentration (MIC) of Dalbergia Extracts and Isolated Compounds

| Extract/Compound | Microorganism | MIC (µg/mL) | Source |

| Liquiritigenin | Staphylococcus aureus subsp. aureus (ATCC 11632) | 50 | [1] |

| Liquiritigenin | Aspergillus niger (439) | 100 | [1] |

| Biochanin A | Staphylococcus aureus subsp. aureus | 100 | [1] |

| Kenusanone H | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.8 - 6.2 | [2] |

| (3R)-tomentosanol B | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.8 - 6.2 | [2] |

| Kenusanone H | Mycobacterium spp. | 0.8 - 6.2 | [2] |

| (3R)-tomentosanol B | Mycobacterium spp. | 0.8 - 6.2 | [2] |

| Northis compound | Methicillin-resistant Staphylococcus aureus (MRSA) | >128 | [3] |

Table 2: Zone of Inhibition for Dalbergia Extracts

| Plant Extract | Microorganism | Concentration | Zone of Inhibition (mm) | Source |

| Dalbergia sissoo (Leaves, Pods, Bark) | Various bacteria and fungi | Not Specified | 14 - 30 | [4] |

| Dalbergia sissoo | S. typhi | Not Specified | 17 | [4] |

| Dalbergia retusa Extract | Gloeophyllum trabeum | 8 g/L | 18.67 | [5] |

Detailed Experimental Protocols

The following sections describe the methodologies employed in the cited studies to assess the antimicrobial effects of this compound and related compounds.

This method is utilized to qualitatively assess the antimicrobial activity of plant extracts.

-

Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a specified cell density, often corresponding to a 0.5 McFarland standard.

-

Agar Plate Preparation: A suitable agar medium, such as Mueller-Hinton agar for bacteria, is poured into sterile Petri dishes and allowed to solidify. The surface of the agar is then uniformly inoculated with the microbial suspension using a sterile swab.

-

Well Creation and Sample Application: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer. A defined volume of the plant extract at a known concentration is then added to each well.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger diameter indicates greater antimicrobial activity.[4][6]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

-

Preparation of Stock Solutions: The test compound (e.g., this compound) is dissolved in a suitable solvent to create a stock solution of known concentration.

-

Serial Dilutions: A two-fold serial dilution of the stock solution is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). This creates a range of decreasing concentrations of the test compound.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL).

-

Controls: Positive control wells (broth and inoculum without the test compound) and negative control wells (broth only) are included on each plate.

-

Incubation: The microtiter plate is incubated under suitable conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.[7]

This assay is used to evaluate the synergistic effects of combining two antimicrobial agents, such as a plant-derived compound and a conventional antibiotic.

-

Preparation of Drug Solutions: Stock solutions of both test compounds (e.g., northis compound and a β-lactam antibiotic) are prepared.

-

Plate Setup: A 96-well microtiter plate is set up with serial dilutions of the first compound along the x-axis and serial dilutions of the second compound along the y-axis. This creates a matrix of different concentration combinations.

-

Inoculation: All wells are inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plate is incubated under appropriate conditions.

-

Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction. The FICI is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

-

FICI ≤ 0.5 indicates synergy.

-

0.5 < FICI ≤ 4 indicates an additive or indifferent effect.

-

FICI > 4 indicates antagonism.[3]

-

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and processes related to the antimicrobial studies of this compound and its derivatives.

Caption: General workflow for the extraction and preliminary antimicrobial screening of compounds from Dalbergia species.

Caption: Proposed mechanism for the synergistic effect of northis compound with β-lactam antibiotics against MRSA.[3][8]

Caption: A logical workflow diagram for the checkerboard synergy assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Prenylated Isoflavanones with Antimicrobial Potential from the Root Bark of Dalbergia melanoxylon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Anti-fungal Activity of Dalbergia retusa Extract on Gloeophyllum trabeum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity of Dalbergia melanoxylon extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of Bacterial Growth by Peptide-Conjugated Morpholino Oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Screening Dalbergin for Novel Therapeutic Targets in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Dalbergin, a neoflavonoid compound, as a potential source for novel therapeutic targets in cancer. Drawing from preclinical research, this document outlines the molecular mechanisms, key signaling pathways, and experimental methodologies for investigating the anti-cancer properties of this compound.

Introduction to this compound as an Anti-Cancer Agent

This compound is a naturally occurring neoflavonoid found in various plants of the Dalbergia genus. As a polyphenolic compound, it has garnered attention for its potential health benefits, including anti-inflammatory, antioxidant, and notably, anti-cancer properties.[1][2] Preclinical studies have demonstrated its efficacy in inhibiting the proliferation of cancer cells and inducing apoptosis (programmed cell death) in various cancer types, including breast and liver cancers.[2][3][4] This guide focuses on the established molecular pathways affected by this compound and provides a framework for its further investigation as a therapeutic agent.

Molecular Mechanisms and Therapeutic Targets

This compound exerts its anti-cancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis. The primary mechanisms identified to date involve the induction of apoptosis through the STAT/p53 and AKT/NF-κB signaling pathways.

Induction of Apoptosis via the STAT/p53 Signaling Pathway

In breast cancer cells, particularly the T47D cell line, this compound has been shown to mediate its anti-proliferative and apoptotic effects through the STAT/p53 signaling pathway.[1][3] Treatment with this compound leads to an increase in the mRNA levels of p53, a critical tumor suppressor gene, and Bcl-2, a key regulator of apoptosis.[3][5] It also modulates the expression of STAT3, a signal transducer and activator of transcription that is often constitutively activated in cancer cells, promoting their survival and proliferation.[3] The upregulation of these genes suggests a complex interplay where this compound may trigger an apoptotic cascade.

Inhibition of the AKT/NF-κB Signaling Pathway in Hepatocellular Carcinoma

In the context of hepatocellular carcinoma (HCC), this compound has been shown to inhibit the AKT/NF-κB signaling pathway.[6] This pathway is crucial for the survival and proliferation of cancer cells. The administration of this compound in preclinical HCC models resulted in a significant decrease in the expression of key downstream effectors of this pathway, including Bcl-2, TNF-α, NF-κB, p-AKT, and STAT-3.[1][6] By inhibiting this pathway, this compound effectively suppresses the pro-survival signals in cancer cells, leading to apoptosis.

Interaction with Caspases

Further evidence for this compound's pro-apoptotic activity comes from in-silico studies, which have shown its potential to directly interact with and activate caspases. Molecular docking studies have revealed strong binding affinities of this compound with caspase-3 and caspase-9, key executioner and initiator caspases in the apoptotic pathway, respectively.[2][7] This suggests a direct mechanism by which this compound can trigger the final stages of programmed cell death.

Quantitative Data on this compound's Efficacy

The anti-cancer effects of this compound have been quantified in various studies, providing valuable data for its potential as a therapeutic agent.

| Cell Line | Assay | Parameter | Value | Incubation Time | Reference |

| T47D (Breast Cancer) | Cytotoxicity | IC50 | 1 µM | 24 hours | [3] |

| T47D (Breast Cancer) | Cytotoxicity | IC50 | 0.001 µM | 48 hours | [3] |

| T47D (Breast Cancer) | Cytotoxicity | IC50 | 0.00001 µM | 72 hours | [3] |

| Hepatocellular Carcinoma | In-silico Docking | Binding Affinity (Caspase-3) | -6.7 kcal/mol | N/A | [2] |

| Hepatocellular Carcinoma | In-silico Docking | Binding Affinity (Caspase-9) | -6.6 kcal/mol | N/A | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-cancer effects of this compound.

Cell Culture and Maintenance

-

Cell Lines: T47D (human breast cancer) and HepG2 (human hepatocellular carcinoma) cell lines are commonly used.

-

Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0.00001 µM to 1 µM) for 24, 48, and 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is used to measure the mRNA expression levels of target genes.

-

Procedure:

-

Treat cells with this compound at the desired concentration and time point.

-

Extract total RNA from the cells using a suitable RNA isolation kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qRT-PCR using SYBR Green master mix and specific primers for the target genes (e.g., p53, Bcl-2, STAT3) and a housekeeping gene (e.g., GAPDH) for normalization.

-

The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the data using the 2^-ΔΔCt method to determine the relative fold change in gene expression.

-

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins.

-

Procedure:

-

Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p53, Bcl-2, STAT3, p-AKT, NF-κB, Caspase-3) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software. Normalize the results to a loading control like β-actin or GAPDH.

-

Visualizing the Molecular Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways affected by this compound and a typical experimental workflow for its screening.

Caption: Signaling pathways modulated by this compound in cancer cells.

Caption: Experimental workflow for screening this compound's anti-cancer effects.

Conclusion and Future Directions

This compound presents a promising natural compound for the development of novel anti-cancer therapies. Its ability to modulate key signaling pathways like STAT/p53 and AKT/NF-κB highlights its potential as a multi-targeted agent. The experimental protocols detailed in this guide provide a solid foundation for researchers to further investigate its mechanisms of action and identify novel therapeutic targets. Future research should focus on in-vivo studies to validate these preclinical findings, explore the synergistic effects of this compound with existing chemotherapeutic agents, and utilize advanced techniques like proteomics and transcriptomics to uncover a broader range of its molecular targets. These efforts will be crucial in translating the therapeutic potential of this compound from the laboratory to clinical applications.

References

- 1. This compound | 482-83-7 | Benchchem [benchchem.com]

- 2. Synthesis and appraisal of this compound-loaded PLGA nanoparticles modified with galactose against hepatocellular carcinoma: In-vitro, pharmacokinetic, and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ircmj.com [ircmj.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Preclinical evaluation of this compound loaded PLGA-galactose-modified nanoparticles against hepatocellular carcinoma via inhibition of the AKT/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In-Silico Docking of Dalbergin: A Technical Guide to Unveiling Molecular Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in-silico molecular docking studies of Dalbergin, a neoflavonoid with significant therapeutic potential. By summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways, this document serves as a comprehensive resource for understanding the molecular interactions of this compound with its protein targets.

Quantitative Data Summary

The following tables present a consolidated view of the binding affinities of this compound with its studied target proteins, providing a quantitative basis for its therapeutic potential.

| Target Protein | Ligand | Binding Affinity (kcal/mol) | Software Used |

| Caspase-3 | This compound | -6.7 | AutoDock |

| Caspase-9 | This compound | -6.6 | AutoDock |

Experimental Protocols: Molecular Docking of this compound

This section outlines a detailed methodology for performing in-silico docking studies of this compound with target proteins, based on established protocols and reported studies.

Software and Resource Acquisition

-

Molecular Docking Software: AutoDock (version 4.2 or similar) is a widely used and freely available software for molecular docking.

-

Visualization Software: A molecular visualization tool such as PyMOL or Chimera is required for inspecting protein and ligand structures and analyzing docking results.

-

Protein Data Bank (PDB): The 3D crystallographic structures of the target proteins (e.g., Caspase-3, Caspase-9) are retrieved from the PDB.

-

Ligand Structure: The 3D structure of this compound can be obtained from chemical databases like PubChem or generated using chemical drawing software.

Protein and Ligand Preparation

-

Protein Preparation:

-

Remove water molecules and any co-crystallized ligands from the PDB file of the target protein.

-

Add polar hydrogen atoms to the protein structure.

-

Assign Kollman charges to the protein atoms.

-

Save the prepared protein structure in the PDBQT file format, which includes atomic charges and atom types required by AutoDock.

-

-

Ligand Preparation:

-

Obtain the 3D structure of this compound in a suitable format (e.g., MOL, SDF).

-

Assign Gasteiger charges to the ligand atoms.

-

Define the rotatable bonds within the ligand to allow for conformational flexibility during docking.

-

Save the prepared ligand in the PDBQT file format.

-

Grid Parameter Generation

-

A grid box is defined to encompass the active site of the target protein. This box specifies the three-dimensional space where the docking simulation will be performed.

-

The dimensions and center of the grid box are determined based on the location of the known active site or by identifying potential binding pockets on the protein surface.

-

The autogrid4 program in the AutoDock suite is used to generate grid map files for each atom type in the ligand. These files pre-calculate the interaction energies between the ligand atoms and the protein, which speeds up the docking process.

Docking Simulation

-

The docking process is performed using the autodock4 program.

-

A docking parameter file (.dpf) is created, which specifies the input files (protein and ligand PDBQT files, grid map files), the docking algorithm to be used (e.g., Lamarckian Genetic Algorithm), the number of docking runs, and other parameters controlling the simulation.

-

The Lamarckian Genetic Algorithm is a commonly used algorithm that combines a genetic algorithm for global searching with a local search method for energy minimization.

-

Multiple independent docking runs are typically performed to ensure robust and reproducible results.

Analysis of Docking Results

-

The results of the docking simulation are written to a docking log file (.dlg).

-

This file contains information about each docking run, including the binding energy, ligand efficiency, and the coordinates of the docked ligand poses.

-

The docked conformations are clustered based on their root-mean-square deviation (RMSD).

-

The conformation with the lowest binding energy in the most populated cluster is typically considered the most probable binding mode.

-

The interactions between this compound and the target protein (e.g., hydrogen bonds, hydrophobic interactions) are analyzed using molecular visualization software.

Visualizing Molecular Interactions and Pathways